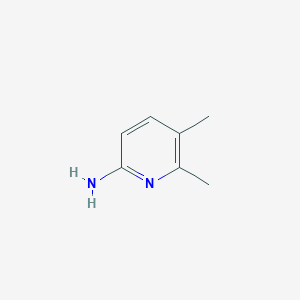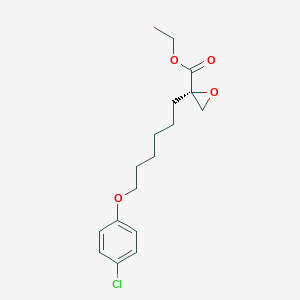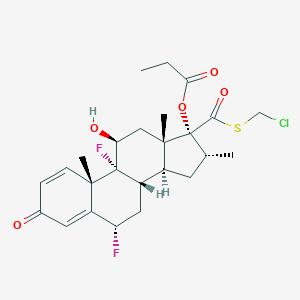
クロチカゾン プロピオネート
概要
説明
クロチカゾン プロピオン酸エステルは、主にその抗炎症作用および免疫抑制作用のために使用される合成グルココルチコイドです。これは、喘息、アレルギー性鼻炎、皮膚疾患などのさまざまな炎症性疾患の治療に一般的に使用されます。 この化合物は、高い効力と最小限の全身吸収が知られており、他のコルチコステロイドと比較して、副作用が少ない効果的な治療選択肢となっています .
科学的研究の応用
Cloticasone propionate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying steroidal reactions and mechanisms.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Medicine: Extensively used in clinical trials for the treatment of asthma, allergic rhinitis, and skin conditions.
Industry: Utilized in the formulation of pharmaceutical products, including inhalers, nasal sprays, and topical creams
作用機序
クロチカゾン プロピオン酸エステルは、細胞質内のグルココルチコイド受容体に結合することで作用を発揮します。この結合により、受容体-リガンド複合体が核に移行し、そこで特定のDNA配列と相互作用して遺伝子発現を調節します。 この化合物は、炎症性サイトカインとメディエーターの産生を阻害することで、炎症反応と免疫反応を抑制します .
生化学分析
Biochemical Properties
Cloticasone propionate interacts with various biomolecules, primarily the glucocorticoid receptor . Upon binding to the glucocorticoid receptor, it exerts its anti-inflammatory and vasoconstrictive effects .
Cellular Effects
Cloticasone propionate affects various types of cells and cellular processes. It influences cell function by decreasing inflammation . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Cloticasone propionate involves its binding to the glucocorticoid receptor . This binding results in the activation of the receptor, leading to changes in gene expression . It also inhibits lung eosinophilia in rats .
Temporal Effects in Laboratory Settings
The effects of Cloticasone propionate change over time in laboratory settings. It has been observed that the drug’s effects on peak expiratory flow (PEF) were significantly higher after 1 day of treatment .
Dosage Effects in Animal Models
The effects of Cloticasone propionate vary with different dosages in animal models. A study on feline asthma showed that different dosages of the drug reduced airway eosinophilia by 74%, 82%, or 81%, respectively .
Metabolic Pathways
Cloticasone propionate is involved in metabolic pathways that are mediated by the liver enzyme CYP3A4 . It is hydrolyzed at the FIVE-S-fluoromethyl carbothioate group, forming an inactive metabolite .
Transport and Distribution
Cloticasone propionate is transported and distributed within cells and tissues. The volume of distribution of intravenous Cloticasone propionate is 4.2L/kg .
Subcellular Localization
As a glucocorticoid, it is known to primarily act in the cytoplasm of cells where it binds to the glucocorticoid receptor . This receptor-ligand complex then translocates to the nucleus, influencing gene expression .
準備方法
合成経路と反応条件
クロチカゾン プロピオン酸エステルの合成には、ステロイド骨格から始まる複数のステップが含まれます。一般的な方法の1つは、フルメタゾンを原料として使用する方法です。 合成は、フッ素化、アシル化、エステル化などのいくつかの重要なステップを経て行われます . 反応条件は、通常、有機溶媒、触媒、および特定の温度制御を使用して、高い収率と純度を確保します。
工業生産方法
クロチカゾン プロピオン酸エステルの工業生産では、通常、最終製品の精製に高性能液体クロマトグラフィー(HPLC)が用いられます。 このプロセスには、オクタデシルシリルシリカゲルを充填したステンレス鋼カラムと、緩衝液とアセトニトリルからなる移動相を使用することが含まれます . この方法は、クロチカゾン プロピオン酸エステルを高精度かつ正確に分離および定量することを保証します。
化学反応の分析
反応の種類
クロチカゾン プロピオン酸エステルは、次のようなさまざまな化学反応を起こします。
酸化: この反応により、カルボン酸誘導体が生成される可能性があります。
還元: 還元反応は、ケトン基をアルコールに変換できます。
一般的な試薬と条件
酸化: 一般的な試薬には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムが頻繁に使用されます。
主要な生成物
これらの反応から生成される主要な生成物には、カルボン酸、アルコール、置換ステロイドなどのクロチカゾン プロピオン酸エステルのさまざまな誘導体が含まれます .
科学研究の応用
クロチカゾン プロピオン酸エステルは、科学研究において幅広い用途を持っています。
化学: ステロイド反応とメカニズムを研究するためのモデル化合物として使用されます。
生物学: 細胞シグナル伝達経路と遺伝子発現への影響について調査されています。
医学: 喘息、アレルギー性鼻炎、皮膚疾患の治療における臨床試験で広く使用されています。
類似化合物との比較
類似化合物
- フルチカゾン プロピオン酸エステル
- ブデソニド
- ベクロメタゾン ジプロピオン酸エステル
- モメタゾン フレオレート
比較
クロチカゾン プロピオン酸エステルは、高い効力と最小限の全身吸収が特徴です。フルチカゾン プロピオン酸エステルと比較して、作用機序は似ていますが、より優れたバイオアベイラビリティと副作用が少ない可能性があります。ブデソニドとベクロメタゾン ジプロピオン酸エステルも効果的なコルチコステロイドですが、同じ治療効果を得るには、より高い用量が必要になる場合があります。 モメタゾン フレオレートは、同様の用途を持つ別の強力なコルチコステロイドですが、薬物動態プロファイルが異なります .
特性
IUPAC Name |
[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-(chloromethylsulfanylcarbonyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31ClF2O5S/c1-5-20(31)33-25(21(32)34-12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3/t13-,15+,16+,18+,19+,22+,23+,24+,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLBCBPGBUAVJQ-CENSZEJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)SCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClF2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80486-69-7 | |
| Record name | Cloticasone propionate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080486697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CLOTICASONE PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/633N8637G3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


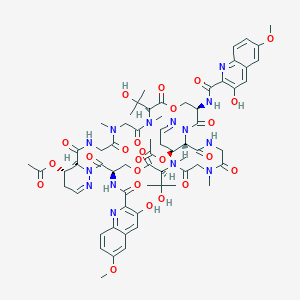

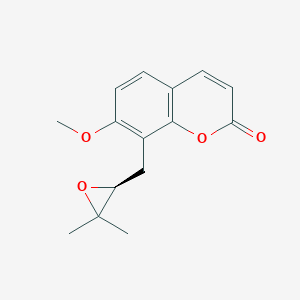



![(+)-(2S,6Z,9S,10E)-9-{[tert-Butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)-undeca-6,10-dien-1-ol](/img/structure/B15876.png)

![2-Chloro-1,5,6-trimethylimidazo [4,5-b] Pyridine](/img/structure/B15885.png)
